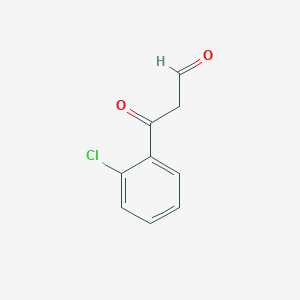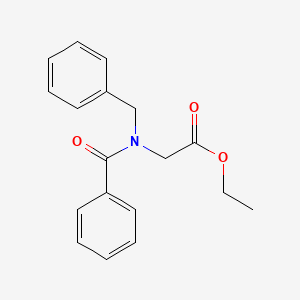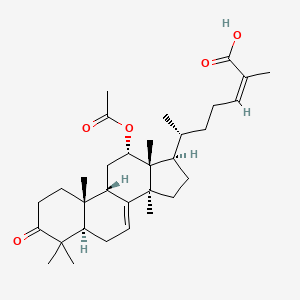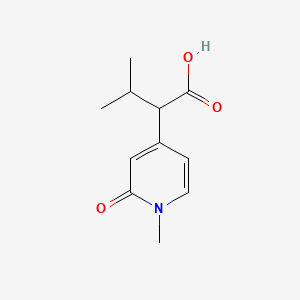
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid is a complex organic compound with a unique structure that combines a butanoic acid backbone with a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Butenoic acid, 3-methyl-: This compound has a similar butanoic acid backbone but lacks the pyridinone ring.
4-Hydroxy-2-quinolones: These compounds share the pyridinone ring structure but differ in their side chains and functional groups.
Uniqueness
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid is unique due to its combination of a butanoic acid backbone with a pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-methyl-2-(1-methyl-2-oxopyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7(2)10(11(14)15)8-4-5-12(3)9(13)6-8/h4-7,10H,1-3H3,(H,14,15) |
InChI 键 |
WMGJBIOMFSAOBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC(=O)N(C=C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
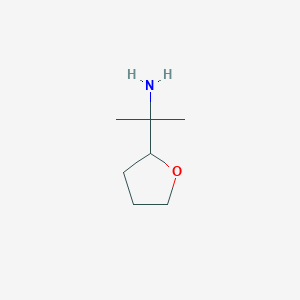
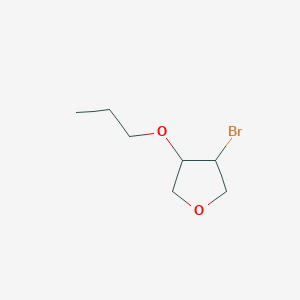
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
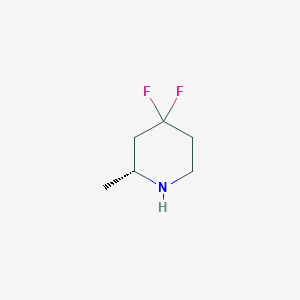

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
